N'-hydroxy-3-phenoxybenzene-1-carboximidamide
Overview
Description
N’-hydroxy-3-phenoxybenzene-1-carboximidamide is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . This compound is known for its unique structure, which includes a phenoxy group attached to a benzene ring and a carboximidamide group with an N’-hydroxy substituent. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-phenoxybenzene-1-carboximidamide typically involves the reaction of 3-phenoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N’-hydroxy-3-phenoxybenzene-1-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps may include additional techniques such as distillation and large-scale chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-phenoxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine or hydroxylamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products Formed
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N’-hydroxy-3-phenoxybenzene-1-carboximidamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-phenoxybenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The N’-hydroxy group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The phenoxy group provides additional binding interactions, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxybenzene-1-carboximidamide
- 3-phenoxybenzene-1-carboximidamide
- N’-hydroxy-4-phenoxybenzene-1-carboximidamide
Uniqueness
N’-hydroxy-3-phenoxybenzene-1-carboximidamide is unique due to the presence of both the N’-hydroxy and phenoxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced binding affinity and specificity towards certain molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N'-hydroxy-3-phenoxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-13(15-16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9,16H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBWADNKPGUSSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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